molecular formula C21H17N5O4 B11380868 N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11380868
M. Wt: 403.4 g/mol
InChI Key: YNRLOCRUGBUEBC-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the oxadiazole ring, followed by the introduction of the methoxyphenyl and methylphenyl groups. The final steps involve the formation of the pyridazine ring and the carboxamide group. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and the presence of catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield oxides, while reduction can produce alcohols or amines

Scientific Research Applications

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with cellular components are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Uniqueness

Compared to similar compounds, N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exhibits unique properties due to the presence of the methoxyphenyl and methylphenyl groups. These groups influence the compound’s reactivity, stability, and potential biological activities, making it a distinct and valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H17N5O4

Molecular Weight

403.4 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C21H17N5O4/c1-13-3-7-15(8-4-13)26-12-11-17(27)19(23-26)21(28)22-20-18(24-30-25-20)14-5-9-16(29-2)10-6-14/h3-12H,1-2H3,(H,22,25,28)

InChI Key

YNRLOCRUGBUEBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NON=C3C4=CC=C(C=C4)OC

Origin of Product

United States

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